4-Oxo-4-phenoxybutanoic acid chemical properties
4-Oxo-4-phenoxybutanoic acid chemical properties
An In-Depth Technical Guide to 4-Oxo-4-phenoxybutanoic Acid: Properties, Synthesis, and Application as a Heterocyclic Precursor
Executive Summary
4-Oxo-4-phenoxybutanoic acid is a bifunctional organic molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a phenoxy ether, a ketone, and a terminal carboxylic acid, makes it a versatile precursor for the synthesis of various heterocyclic systems, most notably the chroman-4-one scaffold. This scaffold is recognized as a "privileged structure" in drug discovery. This guide provides a comprehensive overview of the compound's chemical properties, outlines robust methodologies for its synthesis, and details its principal chemical transformations, with a focus on the mechanistic principles and practical considerations for laboratory applications.
Chemical Identity and Physicochemical Properties
4-Oxo-4-phenoxybutanoic acid (CAS Number: 6311-68-8) is structurally distinct from its commonly confused analogue, 4-oxo-4-phenylbutanoic acid. The key distinction is the ether linkage between the phenyl ring and the butanoic acid backbone, which profoundly influences its chemical reactivity, particularly its propensity for intramolecular cyclization.
While extensive experimental data for this specific compound is not widely published, its fundamental properties can be reliably identified or calculated.
Table 1: Physicochemical Properties of 4-Oxo-4-phenoxybutanoic acid
| Property | Value | Source |
| CAS Number | 6311-68-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |
| Molecular Weight | 194.18 g/mol | [1][3] |
| IUPAC Name | 4-oxo-4-phenoxybutanoic acid | N/A |
| Synonyms | Monophenyl succinate | [4] |
| Topological Polar Surface Area | 63.6 Ų | [3] |
| Rotatable Bond Count | 5 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| XLogP3-AA | 1.1 | [3] |
Spectroscopic Profile (Predicted)
Lacking published experimental spectra, the structural features of 4-oxo-4-phenoxybutanoic acid allow for the confident prediction of its key spectroscopic signals.
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¹H NMR: The spectrum is expected to show three distinct regions. The aromatic region (δ 7.0-7.5 ppm) would display signals corresponding to the monosubstituted benzene ring. Two methylene groups would appear as distinct triplets, likely around δ 3.0-3.5 ppm (adjacent to the ketone) and δ 2.7-3.0 ppm (adjacent to the carboxyl group). A broad singlet for the carboxylic acid proton would be observed far downfield (>10 ppm).
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¹³C NMR: The spectrum would feature two carbonyl signals, one for the ester/ketone (~170-175 ppm) and one for the carboxylic acid (~175-180 ppm). Aromatic carbons would appear between 115-160 ppm. The two methylene carbons would be visible in the aliphatic region (~28-35 ppm).
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Infrared (IR) Spectroscopy: Two strong C=O stretching bands would be prominent: one for the carboxylic acid (~1710 cm⁻¹) and another for the ester carbonyl group (~1760 cm⁻¹). A broad O-H stretch from the carboxylic acid would be observed around 3000 cm⁻¹. C-O stretching from the ether linkage would appear in the 1200-1250 cm⁻¹ region.
Synthesis Methodologies
The synthesis of 4-oxo-4-phenoxybutanoic acid is not a trivial Friedel-Crafts acylation of phenol. Direct acylation with succinic anhydride often leads to a mixture of C-acylated hydroxy-ketones and the desired O-acylated product. A more controlled and reliable pathway involves a two-step sequence: esterification of phenol to form monophenyl succinate, followed by a Lewis acid-catalyzed Fries Rearrangement.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 4-oxo-4-phenoxybutanoic acid and its rearrangement.
Detailed Experimental Protocol: Synthesis of 4-Oxo-4-phenoxybutanoic Acid
This protocol details the O-acylation of phenol. This product is both the target compound and the precursor for the Fries rearrangement.
Objective: To synthesize 4-oxo-4-phenoxybutanoic acid (monophenyl succinate) via esterification.
Reagents & Equipment:
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Phenol (1.0 eq)
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Succinic anhydride (1.05 eq)
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Anhydrous pyridine
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
-
Hydrochloric acid (2M)
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry round-bottom flask, dissolve phenol (1.0 eq) in a minimal amount of anhydrous pyridine.
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Addition of Anhydride: Add succinic anhydride (1.05 eq) portion-wise to the stirring solution. An exothermic reaction may be observed.
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Heating: Once the addition is complete, heat the reaction mixture to 100°C and maintain for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of phenol.
-
Quenching and Extraction: Cool the mixture to room temperature and pour it into a beaker containing ice and 2M HCl. Stir until the pyridine is neutralized. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
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Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove unreacted succinic acid), and finally with brine.
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Causality Note: The bicarbonate wash is crucial for removing acidic byproducts, simplifying the final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 4-oxo-4-phenoxybutanoic acid.
Chemical Reactivity and Synthetic Utility
The true synthetic value of 4-oxo-4-phenoxybutanoic acid lies in its role as a precursor to chroman-4-ones. This transformation is achieved via an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation), which is typically promoted by a strong acid catalyst that serves as a dehydrating agent.
Key Reaction: Intramolecular Cyclization to Chroman-4-one
When treated with an acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent, the carboxylic acid moiety is activated towards cyclization onto the electron-rich phenoxy ring.[5][6] The reaction proceeds via the formation of an acylium ion intermediate, which is then attacked by the aromatic ring, preferentially at the ortho position, to form the six-membered heterocyclic ring of the chroman-4-one core.
Reaction Pathway Diagram
Caption: PPA-catalyzed cyclization to Chroman-4-one.
Detailed Experimental Protocol: Synthesis of Chroman-4-one
Objective: To synthesize chroman-4-one from 4-oxo-4-phenoxybutanoic acid via PPA-catalyzed cyclization.
Reagents & Equipment:
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4-Oxo-4-phenoxybutanoic acid (1.0 eq)
-
Polyphosphoric acid (PPA) (approx. 10x weight of starting material)
-
Three-neck round-bottom flask equipped with a mechanical stirrer and thermometer
-
Heating mantle
-
Crushed ice
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Sodium bicarbonate (solid)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-neck flask, add PPA. Begin mechanical stirring and heat the PPA to approximately 60-70°C to reduce its viscosity.
-
Experience Note: PPA is highly viscous at room temperature. Pre-heating is essential for ensuring a homogenous reaction mixture.
-
-
Substrate Addition: Slowly add 4-oxo-4-phenoxybutanoic acid (1.0 eq) to the warm, stirring PPA.
-
Heating: Increase the temperature to 90-100°C and maintain for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Allow the flask to cool slightly (to ~60°C) and then very carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This process is highly exothermic.
-
Trustworthiness Note: This step must be performed cautiously in a fume hood. The hydrolysis of PPA is extremely exothermic and can cause splashing.
-
-
Neutralization & Extraction: Once the PPA is fully hydrolyzed, slowly add solid sodium bicarbonate to the aqueous slurry until gas evolution ceases and the pH is neutral (~7-8). Extract the aqueous mixture with dichloromethane or ethyl acetate (3x volumes).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude chroman-4-one can be purified using column chromatography on silica gel to yield the final product.
Applications in Drug Discovery
The primary application of 4-oxo-4-phenoxybutanoic acid is as a strategic starting material for chroman-4-ones. The chroman-4-one scaffold is a core component of numerous biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The ability to synthesize this key intermediate allows researchers to build libraries of substituted chromanones for structure-activity relationship (SAR) studies, which is a cornerstone of modern drug development. The functional handles on the starting material allow for derivatization before or after the cyclization step, providing access to a wide chemical space.[9][10]
Conclusion
4-Oxo-4-phenoxybutanoic acid, while not extensively characterized in the literature, represents a molecule of high potential for synthetic and medicinal chemists. Its controlled synthesis via O-acylation of phenol provides a reliable route to a key precursor for intramolecular cyclization reactions. The facile, acid-catalyzed conversion to the chroman-4-one framework underscores its utility as a building block for generating libraries of heterocyclic compounds relevant to drug discovery and development. This guide provides the foundational chemical knowledge and practical protocols necessary for its effective use in a research setting.
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Organic Chemistry Portal. Fries Rearrangement. [Link]
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